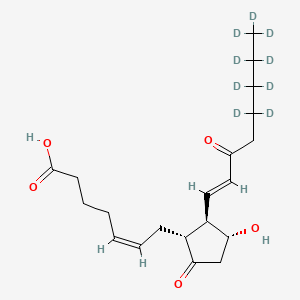

15-Keto-prostaglandin E2-d9

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C20H30O5 |

|---|---|

分子量 |

359.5 g/mol |

IUPAC名 |

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E)-5,5,6,6,7,7,8,8,8-nonadeuterio-3-oxooct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-17,19,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t16-,17-,19-/m1/s1/i1D3,2D2,3D2,6D2 |

InChIキー |

YRTJDWROBKPZNV-AEVDOOJTSA-N |

異性体SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CC(=O)/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O |

正規SMILES |

CCCCCC(=O)C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 15-Keto-prostaglandin E2-d9: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 15-Keto-prostaglandin E2-d9 (15-Keto-PGE2-d9), a deuterated analog of the endogenous prostaglandin (B15479496) metabolite, 15-Keto-prostaglandin E2. This document details its chemical properties, outlines general synthetic considerations, describes analytical characterization methods, and provides an experimental protocol for its application as an internal standard in mass spectrometry-based quantification. Furthermore, this guide illustrates the biological context of its non-deuterated counterpart by visualizing its metabolic pathway and downstream signaling.

Introduction

15-Keto-prostaglandin E2 is a primary metabolite of Prostaglandin E2 (PGE2), a key lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, pain, and cancer. The quantification of 15-Keto-PGE2 is crucial for understanding the biosynthesis and metabolism of PGE2 in various biological systems. This compound serves as an invaluable tool for this purpose, acting as a stable isotope-labeled internal standard for accurate and precise quantification by mass spectrometry (MS). Its nine deuterium (B1214612) atoms provide a distinct mass shift, allowing for clear differentiation from the endogenous, non-deuterated analyte.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, compiled from publicly available data.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₂₁D₉O₅ | [1] |

| Molecular Weight | 359.5 g/mol | [1] |

| Purity | ≥99% deuterated forms (d₁-d₉) | [1] |

| Appearance | A solution in methyl acetate | [1] |

| Synonyms | 15-keto PGE2-d9, 15-oxo PGE2-d9 | [1] |

| Storage | Store at -20°C | [2] |

Synthesis

The synthesis of prostaglandins (B1171923) and their analogs is a chemically complex process that often involves numerous stereospecific steps. While a specific, detailed protocol for the synthesis of this compound is not publicly available and is likely proprietary, a general understanding can be derived from established prostaglandin synthesis strategies.

The synthesis would logically start from a deuterated precursor. The introduction of the nine deuterium atoms would likely occur early in the synthetic route, for instance, by using a deuterated starting material for the construction of one of the side chains. The overall synthesis would then follow a convergent approach, where the cyclopentanone (B42830) core and the two side chains are synthesized separately and then coupled. Key reactions in prostaglandin synthesis often include stereoselective reductions, Wittig-type olefination reactions, and protection/deprotection strategies for the various functional groups.

A generalized workflow for prostaglandin synthesis is depicted below.

Characterization

The characterization of this compound is essential to confirm its identity, purity, and isotopic enrichment. The primary techniques employed for this purpose are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic distribution of this compound. High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecule, confirming the incorporation of nine deuterium atoms. Tandem mass spectrometry (MS/MS) would be employed to study its fragmentation pattern, which can be compared to the non-deuterated standard to ensure the deuterium labels are in the expected positions.

Table of Expected Mass Spectrometry Data

| Analyte | Precursor Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) |

| 15-Keto-prostaglandin E2 | 351.2166 | 333.2, 315.3, 297.3[3] |

| This compound | ~360.27 (Expected) | Fragments shifted by up to 9 Da |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the precise molecular structure of a compound. ¹H NMR and ¹³C NMR would be used to confirm the overall carbon-hydrogen framework. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium would be absent. ²H (Deuterium) NMR could be used to directly observe the deuterium signals, confirming their presence and chemical environment.

Experimental Protocol: Quantification of 15-Keto-prostaglandin E2 using this compound as an Internal Standard by LC-MS/MS

This section provides a general protocol for the quantification of 15-Keto-prostaglandin E2 in a biological matrix (e.g., plasma, cell culture supernatant) using this compound as an internal standard. This method is based on a published protocol for a similar prostaglandin metabolite[4].

5.1. Materials and Reagents

-

15-Keto-prostaglandin E2 standard

-

This compound internal standard solution (in methyl acetate)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Biological matrix (e.g., plasma)

5.2. Sample Preparation

-

Spiking: To 1 mL of the biological sample, add a known amount of this compound internal standard solution.

-

Protein Precipitation: Add 3 mL of ice-cold acetonitrile to the sample, vortex, and centrifuge to pellet the precipitated proteins.

-

Solid Phase Extraction (SPE):

-

Condition the C18 SPE cartridge with methanol followed by water.

-

Load the supernatant from the protein precipitation step onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the analyte and internal standard with methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.

5.3. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from high aqueous to high organic mobile phase to ensure good separation.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

15-Keto-prostaglandin E2: Monitor the transition from the precursor ion to a specific product ion (e.g., m/z 349 -> appropriate fragment for negative mode).

-

This compound: Monitor the transition from its precursor ion to a specific product ion (e.g., m/z 358 -> appropriate fragment for negative mode).

-

-

5.4. Data Analysis

The concentration of 15-Keto-prostaglandin E2 in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a standard curve prepared with known concentrations of the non-deuterated standard.

Biological Context: Metabolism and Signaling of 15-Keto-prostaglandin E2

15-Keto-prostaglandin E2 is the initial and rate-limiting product of PGE2 catabolism, a reaction catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). While historically considered an inactive metabolite, recent studies have suggested that 15-Keto-PGE2 can exhibit biological activity, acting as a partial agonist at the EP2 and EP4 receptors, which are G-protein coupled receptors.

This interaction with EP2 and EP4 receptors can lead to the activation of adenylate cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response. The ability of 15-Keto-PGE2 to engage in this signaling pathway suggests it may play a role in modulating the inflammatory response and other cellular processes.

Conclusion

This compound is an essential analytical tool for researchers in various fields, including pharmacology, biochemistry, and clinical diagnostics. Its use as an internal standard enables the reliable quantification of its endogenous counterpart, providing valuable insights into the complex roles of prostaglandins in health and disease. While the synthesis of this deuterated standard is challenging, its commercial availability facilitates its use in advanced analytical methodologies. Further research into the biological activities of 15-Keto-prostaglandin E2 will continue to underscore the importance of accurate and precise measurement of this key metabolite.

References

A Technical Guide to the Biological Significance of 15-Keto-Prostaglandin E2

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prostaglandin (B15479496) E2 (PGE2), a principal product of the cyclooxygenase (COX) pathway, is a well-established mediator of inflammation and carcinogenesis[1][2]. Its biological activity is terminated through metabolic inactivation, a process primarily initiated by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH)[1][2]. This enzyme catalyzes the oxidation of PGE2 to 15-Keto-Prostaglandin E2 (15-Keto-PGE2). For many years, 15-Keto-PGE2 was considered a biologically inert metabolite[1][3][4]. However, accumulating evidence has overturned this view, revealing 15-Keto-PGE2 as a bioactive lipid mediator with significant, often opposing, functions to its parent molecule, PGE2. This document provides a comprehensive technical overview of the biological significance of 15-Keto-PGE2, focusing on its metabolism, molecular mechanisms, and roles in pathophysiology, supported by quantitative data and experimental methodologies.

Metabolism of Prostaglandin E2 to 15-Keto-PGE2

The intracellular concentration of PGE2 is tightly regulated by a balance between its synthesis by COX enzymes and its degradation[1]. The primary catabolic pathway is a two-step process initiated by 15-PGDH.

-

Oxidation by 15-PGDH: NAD+-dependent 15-PGDH oxidizes the 15-hydroxyl group of PGE2, yielding 15-Keto-PGE2. This initial step is rate-limiting and significantly reduces the biological activity typically associated with PGE2's activation of EP receptors[1][2]. The expression of 15-PGDH is often suppressed in various cancers, leading to an accumulation of PGE2 and contributing to a pro-tumorigenic microenvironment[1][4].

-

Reduction by PTGR2: 15-Keto-PGE2 is further metabolized by prostaglandin reductase 2 (PTGR2), which reduces the C13-C14 double bond to form 13,14-dihydro-15-keto-PGE2[1][5]. This subsequent metabolite has markedly less biological activity compared to 15-Keto-PGE2, particularly in its inability to effectively bind EP receptors[1][5][6].

Molecular Mechanisms of Action

Contrary to its initial classification as inactive, 15-Keto-PGE2 is now recognized as a signaling molecule that exerts its effects through multiple mechanisms, including receptor modulation and covalent modification of key signaling proteins. A critical feature of 15-Keto-PGE2 is its α,β-unsaturated carbonyl group, which acts as a Michael acceptor, enabling it to form covalent adducts with nucleophilic residues (e.g., cysteine) on target proteins[1][7].

Covalent Modification and Inhibition of STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor frequently over-activated in cancer, promoting proliferation and survival[4]. 15-Keto-PGE2 has been identified as a potent inhibitor of this pathway.

-

Mechanism: 15-Keto-PGE2 directly interacts with and covalently modifies STAT3 at the Cys259 residue[1]. This modification prevents the phosphorylation, dimerization, and subsequent nuclear translocation of STAT3, thereby inhibiting its transcriptional activity[1][8].

-

Biological Outcome: The inhibition of STAT3 signaling by 15-Keto-PGE2 leads to the suppression of breast cancer cell growth, migration, and clonogenicity. In vivo studies using xenograft models have confirmed that administration of 15-Keto-PGE2 attenuates tumor growth[1][8]. The importance of the α,β-unsaturated carbonyl moiety is highlighted by the fact that its reduced metabolite, 13,14-dihydro-15-keto PGE2, which lacks this group, fails to inhibit STAT3[1][8].

Covalent Modification and Inhibition of NF-κB Signaling

The NF-κB signaling pathway is a cornerstone of the inflammatory response. 15-Keto-PGE2 demonstrates significant anti-inflammatory properties by directly targeting this pathway.

-

Mechanism: 15-Keto-PGE2 post-translationally modifies subunits of the NF-κB complex, specifically p65 at Cys120 and the p105/p50 precursor at Cys59[7]. These modifications inhibit the activation of NF-κB signaling in macrophages[7].

-

Biological Outcome: By inhibiting NF-κB, 15-Keto-PGE2 reduces the production of pro-inflammatory cytokines. This mechanism is implicated in its therapeutic effects in models of non-alcoholic steatohepatitis (NASH), where it decreases liver inflammation, macrophage infiltration, and lipogenesis[7].

Activation of PPARγ

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that regulates lipid metabolism and inflammation. 15-Keto-PGE2 is an endogenous ligand for PPARγ.

-

Mechanism: 15-Keto-PGE2 binds to and activates PPARγ[1][9]. In cholangiocarcinoma cells, this activation causes PPARγ to dissociate from Smad2/3, allowing for Smad2/3 phosphorylation and subsequent activation of the tumor suppressor TAP63[9]. In hepatocellular carcinoma cells, 15-Keto-PGE2-mediated PPARγ activation increases p21 promoter activity, suppressing cell growth[1].

-

Biological Outcome: Activation of PPARγ by 15-Keto-PGE2 contributes to its anti-cancer and anti-inflammatory effects[1][2][9].

Modulation of Prostanoid EP Receptors

While initially thought to be inactive at PGE2's cognate EP receptors, recent studies show that 15-Keto-PGE2 can bind to EP2 and EP4 receptors, albeit with lower affinity than PGE2. It functions as a biased or partial agonist.

-

Mechanism: 15-Keto-PGE2 can bind to and stabilize EP2 and EP4 receptors[3][10]. However, its efficacy in stimulating downstream signaling pathways, such as cAMP formation and β-catenin activation, is lower than that of PGE2[11]. This suggests it can act as a partial agonist, potentially competing with PGE2 and terminating or attenuating its potent signaling[11][12].

-

Biological Outcome: In kidney physiology, elevated levels of 15-Keto-PGE2 can perturb glomerular vascularization by modulating EP2/EP4 signaling, indicating it is biologically active in vivo[3][10]. The concept of 15-Keto-PGE2 as a "switched agonist" suggests it may play a role in resolving inflammation initiated by PGE2[11][12].

Quantitative Data Summary

The interaction of 15-Keto-PGE2 and related metabolites with EP receptors has been quantified, highlighting the differences in their biological activity.

| Compound | Receptor | Binding Affinity (Ki) | Adenylate Cyclase Activity (EC50) | Reference |

| 15-Keto-PGE2 | EP2 | 2.6 µM | 1.8 µM | [13] |

| EP4 | 15 µM | >33 µM | [13] | |

| 13,14-dihydro-15-keto-PGE2 | EP2 | 12 µM | >18 µM | [5][6] |

| EP4 | 57 µM | >38 µM | [5][6] | |

| PGE2 (for comparison) | EP2 | 548 pM (EC50 for cAMP) | - | [11] |

| EP4 | 135 pM (EC50 for cAMP) | - | [11] |

Table 1: Comparative receptor binding and functional activity of PGE2 metabolites.

Key Experimental Protocols

The following section details common methodologies used to investigate the biological functions of 15-Keto-PGE2.

Analysis of STAT3 Phosphorylation via Western Blot

This protocol is used to determine the inhibitory effect of 15-Keto-PGE2 on STAT3 activation in cancer cell lines.

-

Cell Culture and Treatment: Human mammary epithelial cells transfected with H-ras (MCF10A-ras) are cultured under standard conditions. Cells are treated with a vehicle control or 15-Keto-PGE2 (typically 20 µM) for various time points (e.g., 0-12 hours)[1].

-

Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and incubated overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software, and the ratio of phospho-STAT3 to total STAT3 is calculated.

In Vivo Xenograft Tumor Growth Assay

This protocol assesses the anti-cancer efficacy of 15-Keto-PGE2 in a living organism.

-

Cell Implantation: Breast cancer cells (e.g., MDA-MB-231) are harvested and suspended in a suitable medium like Matrigel. The cell suspension is subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice)[1].

-

Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups. The treatment group receives subcutaneous injections of 15-Keto-PGE2 near the tumor site, while the control group receives a vehicle[1][8].

-

Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 × length × width²). Animal body weight and general health are also monitored.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry or Western blot for STAT3 phosphorylation[1].

Conclusion and Future Directions

The PGE2 metabolite, 15-Keto-PGE2, is a biologically active lipid mediator with significant anti-inflammatory and anti-carcinogenic properties. Its mechanisms of action are multifaceted, involving the covalent modification of key transcription factors like STAT3 and NF-κB, activation of the nuclear receptor PPARγ, and partial agonism at EP receptors. These actions often counteract the pro-inflammatory and pro-tumorigenic effects of its precursor, PGE2.

For drug development professionals, 15-Keto-PGE2 and the enzymatic pathways that control its levels (15-PGDH and PTGR2) represent promising therapeutic targets. Strategies aimed at increasing the local concentration of 15-Keto-PGE2, either through direct administration or by modulating its metabolism, could offer novel approaches for treating cancer and inflammatory diseases like NASH and sepsis[7][14]. Further research should focus on developing stable analogs of 15-Keto-PGE2 with improved pharmacokinetic profiles and exploring its therapeutic potential in a wider range of pathologies.

References

- 1. 15-Keto prostaglandin E2 suppresses STAT3 signaling and inhibits breast cancer cell growth and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 4. 15-Keto prostaglandin E2 suppresses STAT3 signaling and inhibits breast cancer cell growth and progression: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 5. lipidmaps.org [lipidmaps.org]

- 6. caymanchem.com [caymanchem.com]

- 7. 15-keto-PGE2 alleviates nonalcoholic steatohepatitis through its covalent modification of NF-κB factors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 15-Keto prostaglandin E2 suppresses STAT3 signaling and inhibits breast cancer cell growth and progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 15-Hydroxyprostaglandin Dehydrogenase-derived 15-Keto-prostaglandin E2 Inhibits Cholangiocarcinoma Cell Growth through Interaction with Peroxisome Proliferator-activated Receptor-γ, SMAD2/3, and TAP63 Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 15-keto-Prostaglandin E2 exhibits bioactive role by modulating glomerular cytoarchitecture through EP2/EP4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 13. caymanchem.com [caymanchem.com]

- 14. Targeting the 15-keto-PGE2-PTGR2 axis modulates systemic inflammation and survival in experimental sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

15-Keto-prostaglandin E2-d9 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 15-Keto-prostaglandin E2-d9, a deuterated analog of a key metabolite of Prostaglandin (B15479496) E2 (PGE2). This document details its chemical properties, biological significance, and its application as an internal standard in analytical methodologies.

Core Data Presentation

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Source(s) |

| CAS Number | 2738376-66-2 | [1] |

| Molecular Formula | C₂₀H₂₁D₉O₅ | [1] |

| Molecular Weight | 359.5 g/mol | [1] |

| Purity | ≥99% deuterated forms (d₁-d₉) | [1] |

| Formulation | A solution in methyl acetate | [1] |

| Solubility | DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 1 mg/ml | [1] |

Biological Context and Signaling Pathways

15-Keto-prostaglandin E2 (15-keto-PGE2) is a metabolite of the pro-inflammatory lipid mediator Prostaglandin E2 (PGE2), formed through the action of the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1][2][3] While initially considered an inactive metabolite, recent research has unveiled its significant biological activities, particularly in the modulation of inflammatory responses and cellular signaling. The deuterated form, this compound, serves as an invaluable tool for the accurate quantification of its endogenous, non-deuterated counterpart in biological samples.[1]

PGE2 Metabolism and the Role of 15-PGDH

The synthesis of PGE2 from arachidonic acid is catalyzed by cyclooxygenase (COX) enzymes. The biological activity of PGE2 is terminated by its metabolic degradation. The rate-limiting step in this process is the oxidation of the 15-hydroxyl group of PGE2 by 15-PGDH to form 15-keto-PGE2. This conversion significantly reduces its binding affinity to prostaglandin E receptors (EP receptors).

Signaling Pathways of 15-Keto-PGE2

15-keto-PGE2 exerts its biological effects through various signaling pathways, often acting as an anti-inflammatory agent.

-

EP Receptor Interaction: While having a lower affinity than PGE2, 15-keto-PGE2 can still bind to EP2 and EP4 receptors.[1] This interaction can lead to biased or partial agonism, potentially terminating or modulating the signals initiated by PGE2.[2][3]

-

NF-κB Pathway Inhibition: 15-keto-PGE2 has been shown to inhibit the NF-κB signaling pathway in macrophages.[4] It achieves this by post-translationally modifying the NF-κB subunits p105/p50 and p65, which leads to a reduction in the production of pro-inflammatory cytokines.[4]

-

Nrf2 Pathway Activation: 15-keto-PGE2 can induce the expression of heme oxygenase-1 (HO-1), a potent antioxidant and anti-inflammatory enzyme, through the activation of the Nrf2 transcription factor.[5] This activation is mediated by the generation of reactive oxygen species (ROS) and the subsequent nuclear translocation of Nrf2.[5]

Experimental Protocols

Quantification of 15-Keto-PGE2 using LC-MS/MS with this compound Internal Standard

The following is a representative protocol for the quantification of 15-keto-PGE2 in biological samples, such as cell culture supernatants or plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. This protocol is a composite of established methods for prostaglandin analysis.

1. Sample Preparation

-

Spiking with Internal Standard: To a 500 µL aliquot of the biological sample, add a known amount (e.g., 20 µL of a 100 ng/mL solution) of this compound.

-

Acidification: Acidify the sample by adding 40 µL of 1 M citric acid to improve the extraction efficiency of the acidic prostaglandin.

-

Antioxidant Addition: Add 5 µL of 10% butylated hydroxytoluene (BHT) to prevent auto-oxidation of the analyte during sample processing.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol (B129727) followed by water.

-

Load the acidified sample onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar interferences.

-

Elute the prostaglandins (B1171923) with a high percentage of organic solvent (e.g., methanol or ethyl acetate).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the prostaglandins, followed by a re-equilibration step.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for prostaglandins.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both 15-keto-PGE2 and this compound.

-

15-keto-PGE2: The exact m/z transitions will depend on the instrument and optimization, but a common transition is the deprotonated molecule [M-H]⁻ to a specific fragment ion.

-

This compound: The precursor ion will be shifted by +9 Da compared to the non-deuterated analog, while the fragment ion may or may not be shifted depending on the fragmentation pattern.

-

-

Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for each analyte to achieve maximum sensitivity.

-

3. Data Analysis

-

Construct a calibration curve by plotting the ratio of the peak area of 15-keto-PGE2 to the peak area of the internal standard (this compound) against the concentration of the 15-keto-PGE2 standards.

-

Determine the concentration of 15-keto-PGE2 in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is an essential tool for researchers in the fields of inflammation, cancer biology, and drug development. Its use as an internal standard allows for the precise and accurate quantification of endogenous 15-keto-PGE2, a metabolite with increasingly recognized biological importance. Understanding its role in various signaling pathways, including the NF-κB and Nrf2 pathways, opens new avenues for therapeutic intervention in a range of diseases. The provided experimental framework offers a solid foundation for the implementation of robust analytical methods for the study of this important lipid mediator.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 15-keto-PGE2 alleviates nonalcoholic steatohepatitis through its covalent modification of NF-κB factors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 15-Keto prostaglandin E2 induces heme oxygenase-1 expression through activation of Nrf2 in human colon epithelial CCD 841 CoN cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Prostaglandin Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandins (B1171923), a group of physiologically active lipid compounds, have a rich and storied history, evolving from an obscure finding in seminal fluid to a cornerstone of modern pharmacology and physiology. Their discovery and the subsequent elucidation of their metabolic pathways have revolutionized our understanding of inflammation, pain, blood clotting, and reproduction. This technical guide provides a comprehensive overview of the key discoveries, experimental methodologies, quantitative data, and signaling pathways related to prostaglandin (B15479496) metabolites, tailored for researchers, scientists, and professionals in drug development.

A Historical Journey: Unraveling the Prostaglandin Family

The story of prostaglandins began in the 1930s when Ulf von Euler of the Karolinska Institute in Sweden discovered that extracts of human seminal fluid could lower blood pressure and contract uterine tissue.[1][2][3][4] He named the active substance "prostaglandin," believing it originated from the prostate gland.[1][2][3][4] For decades, the chemical nature of these substances remained a mystery.

The modern era of prostaglandin research was ushered in by the pioneering work of Sune Bergström and his colleague Bengt Samuelsson at the Karolinska Institute.[3][4] In the late 1950s and early 1960s, Bergström successfully purified the first two prostaglandins, PGE1 and PGF1α, from sheep seminal vesicles.[3][4] This breakthrough was followed by the structural elucidation of these compounds, revealing their nature as 20-carbon fatty acid derivatives containing a five-carbon ring.[2]

Samuelsson then took the lead in unraveling the intricate metabolic pathways of these newly discovered molecules.[1][2][3][4] His meticulous studies in the 1960s and 1970s demonstrated that prostaglandins are synthesized from essential fatty acids, primarily arachidonic acid, through the action of a then-unknown enzyme system, later identified as cyclooxygenase (COX).[1][2]

A pivotal moment in prostaglandin history came with the discovery of unstable intermediates in the biosynthetic pathway. Samuelsson's group identified the endoperoxides, PGG2 and PGH2, which are highly labile precursors to the more stable prostaglandins.[4] This discovery was crucial as it revealed that these endoperoxides were at the center of a branching pathway leading to a diverse family of bioactive lipids.

Contemporaneously, John Vane, a British pharmacologist, developed an innovative bioassay technique that allowed for the real-time detection of unstable biologically active substances.[5][6] His work led to the discovery of two critical, short-lived prostaglandin metabolites with opposing physiological effects: thromboxane (B8750289) A2 (TXA2), a potent platelet aggregator and vasoconstrictor, and prostacyclin (PGI2), a powerful vasodilator and inhibitor of platelet aggregation.[5][6] Vane's research also famously uncovered the mechanism of action of aspirin, showing that it inhibits the cyclooxygenase enzyme, thereby blocking the production of prostaglandins and thromboxanes.[5]

For their groundbreaking discoveries concerning prostaglandins and related biologically active substances, Sune Bergström, Bengt Samuelsson, and John Vane were jointly awarded the Nobel Prize in Physiology or Medicine in 1982.[1][3][4]

Core Metabolic Pathways of Prostaglandins

The biosynthesis of prostaglandin metabolites is a complex cascade of enzymatic reactions initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. The two primary pathways for arachidonic acid metabolism are the cyclooxygenase (COX) pathway and the lipoxygenase pathway. This guide focuses on the COX pathway, which leads to the formation of prostaglandins and thromboxanes.

Cyclooxygenase (COX) Pathway

The COX pathway begins with the conversion of arachidonic acid into the unstable endoperoxide intermediate, Prostaglandin H2 (PGH2), by the action of cyclooxygenase enzymes (COX-1 and COX-2). PGH2 serves as a common substrate for a variety of terminal synthases, which catalyze its conversion into the different primary prostaglandins and thromboxane.

Key Prostaglandin Metabolites and Their Signaling Pathways

Prostaglandin E2 (PGE2)

PGE2 is one of the most abundant and well-studied prostaglandins, involved in a wide array of physiological and pathological processes, including inflammation, fever, pain, and childbirth. It exerts its effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4, each coupled to different intracellular signaling cascades.

Prostaglandin F2α (PGF2α)

PGF2α is primarily known for its potent contractile effects on smooth muscle, particularly in the uterus, playing a critical role in labor and postpartum uterine involution. It signals through the FP receptor, a Gq-coupled receptor that activates the phospholipase C pathway.

Prostacyclin (PGI2)

PGI2 is a powerful vasodilator and a potent inhibitor of platelet aggregation, playing a crucial role in maintaining cardiovascular homeostasis. It signals through the IP receptor, which is coupled to the Gs protein, leading to an increase in intracellular cyclic AMP (cAMP).[7][8][9][10][11][12][13][14][15]

Thromboxane A2 (TXA2)

In stark contrast to prostacyclin, TXA2 is a potent vasoconstrictor and a strong promoter of platelet aggregation.[1][16][17][18][19] It is highly unstable and is rapidly hydrolyzed to its inactive metabolite, thromboxane B2. TXA2 exerts its effects through the TP receptor, which is primarily coupled to Gq, leading to an increase in intracellular calcium.[8][16][17][20]

Experimental Protocols for Prostaglandin Metabolite Analysis

The study of prostaglandin metabolites has been heavily reliant on the development of sensitive and specific analytical techniques. Early research utilized bioassays, which, while groundbreaking, lacked the specificity of modern methods. The advent of chromatography and mass spectrometry revolutionized the field, allowing for the precise identification and quantification of these lipid mediators.

Early Bioassay Techniques (John Vane)

John Vane's cascade superfusion bioassay was instrumental in the discovery of prostacyclin and thromboxane.[5][6][18]

-

Principle: A series of isolated tissues with differential sensitivities to various prostaglandins were continuously superfused with a biological fluid (e.g., blood or perfusate from an organ).[18] The contraction or relaxation of each tissue was recorded, providing a biological fingerprint of the active substances present.[18]

-

Methodology:

-

Tissue Preparation: Various smooth muscle tissues, such as strips of rabbit aorta, rat stomach, and guinea pig ileum, were dissected and mounted in a cascade.[18]

-

Superfusion: The tissues were superfused in series with a physiological salt solution or blood.[18]

-

Stimulation and Recording: Test substances or biological samples were introduced into the superfusion fluid, and the responses of the tissues were recorded on a polygraph.[18]

-

Identification: The pattern of responses across the different tissues was compared to the effects of known standards to identify the active compounds.[18]

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS became a cornerstone for the structural elucidation and quantification of prostaglandins in the 1970s.[19][21][22][23]

-

Principle: This technique separates volatile derivatives of prostaglandins by gas chromatography and then identifies and quantifies them based on their mass-to-charge ratio using a mass spectrometer.

-

Methodology:

-

Extraction: Prostaglandins are extracted from biological samples using organic solvents.

-

Purification: The extracts are purified using techniques like silicic acid chromatography to separate different classes of prostaglandins.[24][25]

-

Derivatization: The non-volatile prostaglandins are chemically modified to form volatile esters and ethers (e.g., methyl esters, trimethylsilyl (B98337) ethers).[22]

-

GC Separation: The derivatized sample is injected into a gas chromatograph, where the compounds are separated based on their boiling points and interactions with the stationary phase of the column.

-

MS Detection and Quantification: The separated compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification, often using stable isotope-labeled internal standards.[19][26]

-

Radioimmunoassay (RIA)

RIA was a widely used method for quantifying prostaglandin metabolites due to its high sensitivity.[24][25][27][28][29]

-

Principle: This competitive binding assay uses a specific antibody to a prostaglandin metabolite. A known amount of radiolabeled metabolite competes with the unlabeled metabolite in the sample for binding to the antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of the unlabeled metabolite in the sample.

-

Methodology:

-

Antibody Production: Antibodies specific to the prostaglandin metabolite of interest are raised in animals.

-

Radiolabeling: A small amount of the prostaglandin metabolite is labeled with a radioactive isotope (e.g., tritium).

-

Assay: The sample containing the unknown amount of metabolite is incubated with the specific antibody and a known amount of the radiolabeled metabolite.

-

Separation: The antibody-bound metabolite is separated from the free metabolite.

-

Counting: The radioactivity of the bound fraction is measured using a scintillation counter.

-

Quantification: The concentration of the metabolite in the sample is determined by comparing the results to a standard curve generated with known concentrations of the unlabeled metabolite.[24][25]

-

Quantitative Data on Prostaglandin Metabolites

The concentrations of prostaglandin metabolites in biological fluids are indicative of their systemic or local production and can be valuable biomarkers in various physiological and pathological states.

Table 1: Plasma/Serum Concentrations of Prostaglandin Metabolites in Humans

| Metabolite | Analyte | Normal Range (pg/mL) | Condition | Reference(s) |

| PGE2 Metabolites | PGE2 | 385 ± 30 | Healthy individuals | [24][25] |

| PGEM | ~20 | Healthy individuals | [30] | |

| PGF2α Metabolites | PGF2α | 141 ± 15 | Healthy individuals | [24][25] |

| 13,14-dihydro-15-keto-PGF2α | < 100 | Basal levels | [12] | |

| Prostacyclin Metabolite | 6-keto-PGF1α | 4.7 ± 3.2 | Healthy individuals | [31] |

| 6-keto-PGF1α | 270 ± 14 (SE) | Normotensive subjects | [32] | |

| 6-keto-PGF1α | 203 ± 14 (SE) | Hypertensive patients | [32] | |

| 6-keto-PGF1α | < 4 | Control patients (non-septic) | [33] | |

| 6-keto-PGF1α | 30 (median) | Septic shock survivors | [33] | |

| 6-keto-PGF1α | 229 (median) | Septic shock non-survivors | [33] | |

| Thromboxane Metabolite | Thromboxane B2 | Not statistically different from normal | Essential hypertension | [27] |

Table 2: Urinary Concentrations of Prostaglandin Metabolites in Humans

| Metabolite | Analyte | Normal Range | Condition | Reference(s) |

| PGE2 Metabolite | Tetranor-PGEM | 2.6 - 7.4 ng/mg creatinine (B1669602) | Healthy individuals | [30] |

| PGE-M | 9.9 ng/mg creatinine (median) | Never smokers | [34] | |

| PGE-M | 15.7 ng/mg creatinine (median) | Ever smokers | [34] | |

| PGF2α Metabolites | 15-keto-dihydro-PGF2α | 0.46 ± 0.19 nmol/mmol creatinine | Healthy individuals | [30][35] |

| 2,3-dinor-11β-PGF2α | < 1802 pg/mg creatinine | Healthy individuals | [36][37] | |

| Prostacyclin Metabolite | 2,3-dinor-6-keto-PGF1α | 101 ± 13 pg/mg creatinine | Basal (no chest pain) | [14] |

| Thromboxane Metabolite | 2,3-dinor-thromboxane B2 | 185 ± 16 pg/mg creatinine | Basal (no chest pain) | [14] |

Conclusion

The discovery and elucidation of the complex world of prostaglandin metabolites represent a triumph of biomedical research. From the initial serendipitous observations to the detailed characterization of their biosynthesis and signaling pathways, our understanding of these potent lipid mediators has profoundly impacted medicine. The development of sophisticated analytical techniques has been crucial in this journey, enabling researchers to quantify these fleeting molecules and correlate their levels with various disease states. For professionals in drug development, a deep understanding of the history, metabolism, and signaling of prostaglandin metabolites is essential for the rational design of novel therapeutics that target this intricate and vital biological system. The continued exploration of this field holds immense promise for addressing a wide range of human diseases.

References

- 1. nobelprize.org [nobelprize.org]

- 2. Bengt Ingemar Samuelsson | Biography, Nobel Prize, Biochemist, & Prostaglandins | Britannica [britannica.com]

- 3. Sune Bergström and Bengt Samuelsson discovered the mechanisms driving vascular disease | Karolinska Institutet [ki.se]

- 4. nobelprize.org [nobelprize.org]

- 5. nobelprize.org [nobelprize.org]

- 6. Vascular prostaglandin synthesis: the early days - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Reactome | Thromboxane signalling through TP receptor [reactome.org]

- 9. Thromboxane A2 receptor signaling facilitates tumor colonization through P‐selectin‐mediated interaction of tumor cells with platelets and endothelial cells | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prostacyclin receptor - Wikipedia [en.wikipedia.org]

- 13. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. go.drugbank.com [go.drugbank.com]

- 15. uniprot.org [uniprot.org]

- 16. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Prostaglandins, bioassay and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Gas chromatography--mass spectrometry assay for prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cell signalling through thromboxane A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Gas chromatographic determination of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Radioimmunoassay Measurement of Prostaglandins E, A, and F in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Radioimmunoassay measurement of prostaglandins E, A, and F in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. tennacadsci.org [tennacadsci.org]

- 27. JCI - Radioimmunoassay Measurement of Prostaglandins E, A, and F in Human Plasma [jci.org]

- 28. Radioimmunoassays for prostaglandin metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Redirecting [linkinghub.elsevier.com]

- 30. F(2)-isoprostane and prostaglandin F(2 alpha)metabolite excretion rate and day to day variation in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Very low levels of 6-keto-prostaglandin F1 alpha in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Plasma levels of 6-keto-prostaglandin F1 alpha in normotensive subjects and patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Elevated plasma 6-keto-prostaglandin F1 alpha in patients in septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]

- 35. commerce.bio-rad.com [commerce.bio-rad.com]

- 36. mayocliniclabs.com [mayocliniclabs.com]

- 37. mayocliniclabs.com [mayocliniclabs.com]

Technical Guide: Physiological Levels and Analysis of 15-Keto-Prostaglandin E2 in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) E2 (PGE2), a principal product of the cyclooxygenase (COX) pathway, is a potent lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, pain, fever, and carcinogenesis.[1] Due to its biological importance, understanding its systemic production is critical. However, PGE2 has a very short half-life in circulation, making its direct measurement challenging and often unreliable for assessing its overall biosynthesis.[2]

The primary route of PGE2 inactivation is through oxidation of its 15-hydroxyl group by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), converting it to 15-Keto-Prostaglandin E2 (15-keto-PGE2).[3][4] This metabolite is subsequently reduced to 13,14-dihydro-15-keto-PGE2, the major circulating metabolite.[2][5] While 15-keto-PGE2 was historically considered an inactive metabolite, recent evidence reveals it possesses biological activity, including acting as a ligand for peroxisome proliferator-activated receptor-gamma (PPAR-γ) and modulating EP2 and EP4 receptor signaling.[1][6][7]

Measuring the more stable downstream metabolites of PGE2, such as 15-keto-PGE2 and particularly 13,14-dihydro-15-keto-PGE2 (PGEM), provides a more accurate and integrated index of systemic PGE2 production. This guide summarizes the current knowledge on the physiological levels of these metabolites in human plasma, details the methodologies for their quantification, and illustrates their metabolic and signaling pathways.

Physiological Levels of PGE2 Metabolites

Direct measurement of 15-keto-PGE2 in plasma is less common than its more stable downstream product, 13,14-dihydro-15-keto-PGE2 (PGEM). Most clinical and research studies quantify PGEM as the primary biomarker for systemic PGE2 synthesis. The data presented below reflects this convention.

Table 1: Quantitative Levels of 13,14-dihydro-15-keto-PGE2 (PGEM) in Human Plasma

| Condition | Mean Concentration (pg/mL) | Subject Group | Analytical Method | Reference |

| Healthy / Normal | ~20 pg/mL | Healthy Subjects | Not Specified | [2] |

| Type 2 Diabetes | 101.5 ± 39.1 | Patients with T2D | ELISA | [8] |

| Normal Glucose Tolerance | 51.6 ± 30.4 | Non-diabetic controls | ELISA | [8] |

| Pregnancy (Third Trimester) | Elevated vs. non-pregnant | Pregnant women | Radioimmunoassay (RIA) | [9] |

| During Labor | Higher than pre-labor | Women in labor | Radioimmunoassay (RIA) | [9] |

| Post-delivery (30 min) | Decreased to pre-labor levels | Post-partum women | Radioimmunoassay (RIA) | [9] |

| Diabetic Ketoacidosis | Elevated | Patients with DKA | Not Specified | [10] |

Note: Concentrations can vary based on the specific assay, sample handling procedures, and patient population.

Signaling and Metabolic Pathways

The biological impact of PGE2 is terminated by its rapid enzymatic conversion, and its primary metabolite, 15-keto-PGE2, is now recognized as a bioactive molecule itself.

PGE2 Metabolic Pathway

The catabolism of PGE2 is a critical step in regulating its activity. The enzyme 15-PGDH acts as a key gatekeeper, converting PGE2 to the less active 15-keto-PGE2, which is then further metabolized.

15-Keto-PGE2 Signaling Pathway

Contrary to its initial classification as inactive, 15-keto-PGE2 can activate the nuclear receptor PPAR-γ. This interaction can influence gene transcription and lead to anti-inflammatory and anti-proliferative effects.[1][7] It has also been shown to act as a partial or biased agonist at PGE2 receptors (EP2/EP4).[6]

Experimental Protocols

Accurate quantification of 15-keto-PGE2 and its metabolites is paramount. The choice of method depends on the required sensitivity, specificity, and available equipment. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

General Sample Collection and Preparation

Proper sample handling is crucial to prevent artifactual generation of prostaglandins (B1171923).[11]

-

Blood Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA) and a COX inhibitor (e.g., indomethacin) to prevent ex vivo prostaglandin synthesis.[8] Specialized collection tubes like BD P800 tubes contain protease and esterase inhibitors that further stabilize the sample.[8]

-

Plasma Separation: Centrifuge the blood at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.[12]

-

Storage: Immediately freeze the separated plasma at -80°C until analysis. Avoid repeated freeze-thaw cycles.[12]

Quantification Methodologies

A. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput, relatively low-cost method based on antibody-antigen competition.[13] Kits for measuring PGEM are commercially available.

-

Principle: This is a competitive assay. A fixed amount of labeled PGEM (tracer) competes with the PGEM in the sample for a limited number of binding sites on a specific antibody. The amount of tracer bound to the antibody is inversely proportional to the concentration of PGEM in the sample.

-

Generalized Protocol:

-

Sample Purification: Plasma samples often require purification, for example, by acetone (B3395972) precipitation, to remove interfering substances.[8]

-

Derivatization: Some kits require an overnight derivatization step to convert all major metabolites (13,14-dihydro-15-keto PGE2 and 13,14-dihydro-15-keto PGA2) into a single, stable derivative that is then measured by the antibody.[8]

-

Assay: The purified (and derivatized) sample is added to a microplate pre-coated with antibodies.

-

Competition: The PGEM-tracer conjugate is added, and the plate is incubated.

-

Washing & Development: Unbound components are washed away. A substrate is added, which reacts with the enzyme on the tracer to produce a colorimetric signal.

-

Detection: The absorbance is read on a microplate reader, and the concentration is calculated by comparison to a standard curve.

-

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for specificity and sensitivity, allowing for the simultaneous quantification of multiple eicosanoids.[14]

-

Principle: This method combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It provides high specificity by measuring the exact mass-to-charge ratio of the target analyte and its fragmentation products.

-

Generalized Protocol:

-

Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., d4-PGE2) is added to the plasma sample at the beginning of the extraction process to account for sample loss during preparation and for matrix effects.[14]

-

Solid Phase Extraction (SPE): The plasma sample is passed through an SPE cartridge to extract the prostaglandins and remove proteins, salts, and other interfering substances.

-

LC Separation: The extracted sample is injected into an HPLC system. The analytes are separated on a C18 reversed-phase column.[14]

-

MS/MS Detection: As the analytes elute from the column, they enter the mass spectrometer. They are ionized (typically by electrospray ionization - ESI), and specific precursor ions are selected and fragmented. The resulting product ions are detected and quantified.

-

General Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of 15-keto-PGE2 and its metabolites from human plasma.

References

- 1. 15-Hydroxyprostaglandin Dehydrogenase-derived 15-Keto-prostaglandin E2 Inhibits Cholangiocarcinoma Cell Growth through Interaction with Peroxisome Proliferator-activated Receptor-γ, SMAD2/3, and TAP63 Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Inhibition of 15‐hydroxyprostaglandin dehydrogenase protects neurons from ferroptosis in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 7. 15-Keto prostaglandin E2 suppresses STAT3 signaling and inhibits breast cancer cell growth and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plasma Prostaglandin E2 Metabolite Levels Predict Type 2 Diabetes Status and One-Year Therapeutic Response Independent of Clinical Markers of Inflammation | MDPI [mdpi.com]

- 9. Concentration of 13,14-dihydro-15-keto-prostaglandin E2 in the maternal peripheral plasma during labour of spontaneous onset - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Plasma level of 13,14-dihydro-15-keto-PGE2 in patients with diabetic ketoacidosis and in normal fasting subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Applications and limitations of measurement of 15-keto,13,14-dihydro prostaglandin E2 in human blood by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. elkbiotech.com [elkbiotech.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

15-Keto-Prostaglandin E2: A Comprehensive Technical Guide to Receptor Binding and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) E2 (PGE2) is a principal mediator of a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer. Its actions are mediated through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The biological activity of PGE2 is tightly regulated, in part, through its metabolic degradation. The initial and rate-limiting step in this process is the oxidation of the 15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-keto-prostaglandin E2 (15-keto-PGE2). For many years, 15-keto-PGE2 was considered a biologically inactive metabolite. However, emerging evidence has challenged this dogma, revealing that 15-keto-PGE2 can bind to and activate specific EP receptor subtypes, thereby eliciting distinct downstream signaling events. This technical guide provides an in-depth analysis of the receptor binding affinity and bioactivity of 15-keto-PGE2, with a focus on the EP2 and EP4 receptors.

Data Presentation: Quantitative Analysis of Receptor Binding and Bioactivity

The interaction of 15-keto-PGE2 with EP receptors has been quantified through various in vitro assays. The following tables summarize the key binding affinity and bioactivity parameters for 15-keto-PGE2 in comparison to its parent compound, PGE2. It is important to note that the reported values can vary depending on the experimental system, particularly the cell line used for receptor expression.

Table 1: Receptor Binding Affinity (Ki and IC50 Values)

| Ligand | Receptor | Cell Line | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| PGE2 | Human EP2 | HEK-293 | Radioligand Binding | 13 | 2.94 | [1][2] |

| 15-keto-PGE2 | Human EP2 | HEK-293 | Radioligand Binding | - | 118 | [2] |

| PGE2 | Human EP4 | HEK-293 | Radioligand Binding | 0.75 | - | [3] |

| 15-keto-PGE2 | Human EP4 | HEK-293 | Radioligand Binding | - | 2820 | [4] |

| PGE2 | Canine EP4 | CHO-K1 | Radioligand Binding | 24 | - | [5] |

| 15-keto-PGE2 | PGE2 Receptors | CHO | Radioligand Binding | 2600 (EP2), 15000 (EP4) | - | [4] |

Table 2: Bioactivity - cAMP Formation (EC50 Values)

| Ligand | Receptor | Cell Line | EC50 (nM) | Emax (% of PGE2) | Reference |

| PGE2 | Human EP2 | HEK-293 | 0.548 | 100% | [2] |

| 15-keto-PGE2 | Human EP2 | HEK-293 | 137 | ~100% (Full agonist) | [2] |

| PGE2 | Human EP4 | HEK-293 | 0.135 | 100% | [2] |

| 15-keto-PGE2 | Human EP4 | HEK-293 | 426 | ~53% (Partial agonist) | [2] |

| PGE2 | Human EP2 | NB Cell Line (SK-N-AS) | 40 | - | [6] |

| PGE2 | Human EP4 | Rat DRG Cells | 500 | - | [7] |

| 15-keto-PGE2 | PGE2 Receptors | CHO | 1800 (EP2), >33000 (EP4) | - | [4] |

Table 3: Bioactivity - ERK Phosphorylation (EC50 Values)

| Ligand | Receptor | Cell Line | EC50 (nM) | Emax (% of PGE2) | Reference |

| PGE2 | Human EP2 | HEK-293 | 12.6 | 100% | [2] |

| 15-keto-PGE2 | Human EP2 | HEK-293 | 53.0 | ~70% (Partial agonist) | [2] |

| PGE2 | Human EP4 | HEK-293 | 0.863 | 100% | [2] |

| 15-keto-PGE2 | Human EP4 | HEK-293 | 185 | ~68% (Partial agonist) | [2] |

Table 4: Bioactivity - β-catenin/TCF Mediated Signaling (EC50 Values)

| Ligand | Receptor | Cell Line | EC50 (nM) | Emax (% of PGE2) | Reference |

| PGE2 | Human EP2 | HEK-293 | 0.123 | 100% | [2] |

| 15-keto-PGE2 | Human EP2 | HEK-293 | 29.3 | ~83% (Partial agonist) | [2] |

| PGE2 | Human EP4 | HEK-293 | 0.0654 | 100% | [2] |

| 15-keto-PGE2 | Human EP4 | HEK-293 | 19.5 | ~49% (Partial agonist) | [2] |

Signaling Pathways

Upon binding to EP2 and EP4 receptors, both PGE2 and 15-keto-PGE2 initiate intracellular signaling cascades. While both receptors primarily couple to Gαs to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP), they can also activate other pathways, demonstrating biased agonism.[2][8] 15-keto-PGE2, in particular, exhibits distinct signaling properties compared to PGE2, often acting as a partial or biased agonist.[2]

Experimental Protocols

Radioligand Competitive Binding Assay

This protocol details a method to determine the binding affinity of 15-keto-PGE2 for EP receptors expressed in a recombinant cell line (e.g., HEK-293 or CHO cells).

Workflow:

Detailed Steps:

-

Membrane Preparation:

-

Culture cells expressing the EP receptor of interest to confluency.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a constant amount of cell membrane preparation to each well.

-

Add a fixed concentration of radiolabeled ligand (e.g., [3H]-PGE2).

-

Add increasing concentrations of the unlabeled competitor ligand (15-keto-PGE2 or PGE2).

-

Incubate the mixture at a specific temperature (e.g., room temperature or 30°C) for a defined period to reach equilibrium.

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Measurement Assay

This protocol describes a method to measure the ability of 15-keto-PGE2 to stimulate intracellular cAMP production, a hallmark of EP2 and EP4 receptor activation.

Workflow:

Detailed Steps:

-

Cell Culture:

-

Seed cells stably or transiently expressing the EP receptor of interest into a 96-well plate and culture overnight.

-

-

Assay Procedure:

-

Wash the cells with a serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.

-

Add varying concentrations of the agonist (15-keto-PGE2 or PGE2) to the wells.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

cAMP Quantification:

-

Lyse the cells according to the manufacturer's instructions of the chosen cAMP assay kit.

-

Measure the intracellular cAMP concentration using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximum response) values.

-

ERK Phosphorylation Assay (Western Blot)

This protocol outlines the steps to assess the effect of 15-keto-PGE2 on the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream target of EP receptor signaling.

Workflow:

Detailed Steps:

-

Cell Treatment:

-

Culture cells expressing the target EP receptor in a suitable format (e.g., 6-well plates).

-

Serum-starve the cells for several hours to reduce basal levels of ERK phosphorylation.

-

Treat the cells with different concentrations of 15-keto-PGE2 or PGE2 for a short duration (typically 5-15 minutes).

-

-

Protein Extraction and Quantification:

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

-

After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total ERK to serve as a loading control.[9]

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the p-ERK signal to the total ERK signal for each sample.

-

Plot the normalized p-ERK levels against the agonist concentration to determine the dose-response relationship.

-

β-catenin/TCF Reporter Assay

This protocol describes a method to measure the activation of the β-catenin/T-cell factor (TCF) signaling pathway by 15-keto-PGE2.

Workflow:

Detailed Steps:

-

Cell Transfection:

-

Seed cells (e.g., HEK-293) in a multi-well plate.

-

Co-transfect the cells with a plasmid encoding the EP receptor of interest, a TCF/LEF-responsive firefly luciferase reporter plasmid, and a constitutively active Renilla luciferase plasmid (for normalization).[10]

-

-

Cell Treatment:

-

After allowing time for protein expression, treat the cells with various concentrations of 15-keto-PGE2 or PGE2.

-

Incubate for a period sufficient to allow for transcriptional activation (e.g., 6-24 hours).

-

-

Luciferase Assay:

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the fire-fly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the logarithm of the agonist concentration to determine the dose-response relationship, including EC50 and Emax values.

-

Conclusion

The data and protocols presented in this technical guide highlight the significant and complex biological activity of 15-keto-prostaglandin E2. Contrary to its historical classification as an inactive metabolite, 15-keto-PGE2 demonstrates the ability to bind to and activate EP2 and EP4 receptors, albeit with generally lower affinity and potency than PGE2.[2][4] Its distinct profile as a partial and biased agonist for these receptors suggests that 15-keto-PGE2 may play a nuanced role in modulating PGE2-driven physiological and pathological processes.[2] For researchers and drug development professionals, a thorough understanding of the receptor binding and bioactivity of 15-keto-PGE2 is crucial for the accurate interpretation of experimental data and for the design of novel therapeutic strategies targeting the prostaglandin signaling pathway.

References

- 1. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]

- 2. 15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Molecular cloning and functional characterization of the canine prostaglandin E2 receptor EP4 subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Lack of interaction between prostaglandin E2 receptor subtypes in regulating adenylyl cyclase activity in cultured rat dorsal root ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

The Metabolic Conversion of Prostaglandin E2 to 15-keto-PGE2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core metabolic pathway responsible for the conversion of Prostaglandin (B15479496) E2 (PGE2) to its metabolite, 15-keto-PGE2. This critical biological process, primarily mediated by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), plays a pivotal role in regulating the inflammatory response, tissue regeneration, and cellular signaling. Understanding the intricacies of this pathway is paramount for the development of novel therapeutics targeting a range of pathologies, from cancer to inflammatory diseases.

The Core Metabolic Pathway

Prostaglandin E2, a key mediator of inflammation and various physiological processes, is enzymatically oxidized to 15-keto-PGE2, a metabolite that was initially considered inactive but is now recognized to possess its own distinct biological activities.[1][2] The primary enzyme responsible for this conversion is NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[3][4] This enzymatic reaction involves the oxidation of the 15-hydroxyl group of PGE2 to a keto group, which significantly reduces its binding affinity for certain prostaglandin receptors.[3]

The metabolic cascade can continue with the further reduction of 15-keto-PGE2 by 15-keto-prostaglandin-Δ13-reductase to form 13,14-dihydro-15-keto-PGE2, which is considered the primary plasma metabolite of PGE2.[5][6]

Metabolic Pathway Diagram

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of PGE2 and 15-keto-PGE2 with their receptors and the inhibition of the primary metabolizing enzyme, 15-PGDH.

Table 1: Receptor Binding Affinities (Ki) and Functional Potency (EC50) of PGE2 and 15-keto-PGE2

| Ligand | Receptor | Cell Line | Parameter | Value | Reference |

| PGE2 | EP2 | CHO | Ki | 2.6 µM | [7] |

| 15-keto-PGE2 | EP2 | CHO | Ki | 2.6 µM | [7] |

| PGE2 | EP4 | CHO | Ki | 15 µM | [7] |

| 15-keto-PGE2 | EP4 | CHO | Ki | 15 µM | [7] |

| PGE2 | EP2 | HEK | EC50 (cAMP) | 548 pM | |

| 15-keto-PGE2 | EP2 | HEK | EC50 (cAMP) | 137 nM | |

| PGE2 | EP4 | HEK | EC50 (cAMP) | 135 pM | |

| 15-keto-PGE2 | EP4 | HEK | EC50 (cAMP) | 426 nM |

Table 2: 15-PGDH Inhibitor Potency (IC50)

| Inhibitor | IC50 | Reference |

| 15-PGDH-IN-1 | 3 nM | [8] |

| 15-PGDH-IN-2 | 0.274 nM | [8] |

| (R)-SW033291 | Potent inhibitor | [8] |

| 15-epi-PGE1 | 170 µM | [8] |

| MF-DH-300 | 1.6 nM | [8] |

Experimental Protocols

15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Activity Assay

This protocol is adapted from commercially available fluorometric assay kits.

Principle: The enzymatic activity of 15-PGDH is measured by monitoring the production of NADH, which reduces a fluorescent probe, resulting in an enhanced and stable fluorescence signal.

Materials:

-

15-PGDH enzyme (human recombinant)

-

PGE2 substrate

-

NAD+ solution

-

Fluorometric probe

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation/Emission = 535/587 nm or 340/445 nm depending on the kit)

Procedure:

-

Reagent Preparation: Prepare working solutions of 15-PGDH enzyme, PGE2 substrate, and NAD+ in assay buffer according to the manufacturer's instructions.

-

Plate Setup:

-

Blank wells: Add assay buffer only.

-

Positive control wells: Add assay buffer, 15-PGDH enzyme, and a known concentration of PGE2.

-

Inhibitor/Sample wells: Add assay buffer, 15-PGDH enzyme, PGE2 substrate, and the test inhibitor or sample.

-

-

Initiate Reaction: Add the PGE2 substrate to all wells except the blank to start the reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Data Analysis: Subtract the blank fluorescence from all readings. Calculate the percentage of inhibition for test samples compared to the positive control.

Quantification of PGE2 and 15-keto-PGE2 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the quantitative analysis of PGE2 and its metabolites.

Principle: Separation of prostaglandins (B1171923) by liquid chromatography followed by sensitive and specific detection and quantification using tandem mass spectrometry.

Materials:

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

-

C18 reverse-phase LC column

-

Mobile phases (e.g., Water with 0.1% formic acid and Acetonitrile with 0.1% formic acid)

-

Internal standards (e.g., deuterated PGE2 and 15-keto-PGE2)

-

Solid-phase extraction (SPE) cartridges for sample cleanup

-

Biological samples (e.g., plasma, tissue homogenates)

Procedure:

-

Sample Preparation:

-

Thaw biological samples on ice.

-

Add internal standards to each sample.

-

Perform protein precipitation (e.g., with cold acetonitrile).

-

Centrifuge to pellet proteins and collect the supernatant.

-

Perform solid-phase extraction (SPE) for sample cleanup and concentration.

-

Evaporate the solvent and reconstitute the sample in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC-MS/MS system.

-

Separate the analytes using a gradient elution on the C18 column.

-

Detect and quantify the analytes using multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for PGE2 and 15-keto-PGE2 should be optimized beforehand.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of PGE2 and 15-keto-PGE2.

-

Calculate the concentration of the analytes in the samples based on the peak area ratios of the analyte to the internal standard and the standard curve.

-

Signaling Pathways

The biological effects of PGE2 and 15-keto-PGE2 are mediated through their interaction with specific receptors and subsequent activation of downstream signaling cascades.

PGE2 and 15-keto-PGE2 Signaling via EP Receptors

PGE2 is a potent agonist for all four E-type prostanoid (EP) receptors (EP1-4). 15-keto-PGE2, while having a reduced affinity for some EP receptors, can still act as a partial or biased agonist, particularly at EP2 receptors.[1] Activation of EP2 and EP4 receptors typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[9][10]

15-keto-PGE2 and PPAR-γ Signaling

Recent evidence indicates that 15-keto-PGE2 can act as a ligand for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that regulates gene expression involved in inflammation and metabolism.[11][12] This interaction represents a distinct signaling pathway for this PGE2 metabolite.

Conclusion

The metabolic conversion of PGE2 to 15-keto-PGE2 by 15-PGDH is a critical control point in prostaglandin signaling. While historically viewed as an inactivation pathway, it is now clear that 15-keto-PGE2 possesses unique biological functions, including biased agonism at EP receptors and activation of PPAR-γ. A thorough understanding of the kinetics, regulation, and downstream consequences of this metabolic pathway is essential for researchers and drug development professionals seeking to modulate prostaglandin-driven processes in health and disease. The data and protocols presented in this guide provide a foundational resource for advancing research in this important area.

References

- 1. rndsystems.com [rndsystems.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Structural Insights into Novel 15-Prostaglandin Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 15-PGDH inhibits hepatocellular carcinoma growth through 15-keto-PGE2/PPARγ-mediated activation of p21WAF1/Cip1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. 15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 15-keto-prostaglandin E2 activates host peroxisome proliferator-activated receptor gamma (PPAR-γ) to promote Cryptococcus neoformans growth during infection - PMC [pmc.ncbi.nlm.nih.gov]